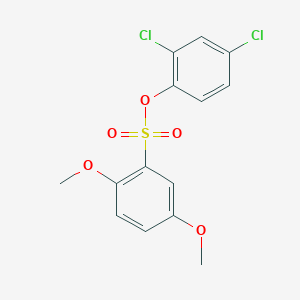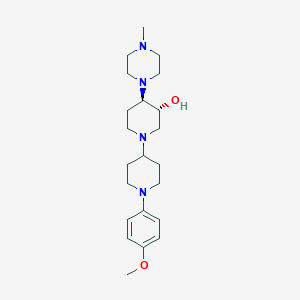![molecular formula C20H13N5O4S B5228128 2-nitro-N-({[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5228128.png)
2-nitro-N-({[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-nitro-N-({[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide, also known as NBQX, is a non-competitive antagonist of the ionotropic glutamate receptor. It is a synthetic compound that has been widely used in scientific research for its ability to block the activity of glutamate, a neurotransmitter that plays a crucial role in the central nervous system.
作用机制
2-nitro-N-({[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide works by binding to the ion channel of the glutamate receptor, preventing the influx of calcium ions into the cell. This blocks the activity of the receptor and reduces the release of glutamate, which is responsible for excitatory synaptic transmission. 2-nitro-N-({[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide has been shown to be a non-competitive antagonist, meaning that it binds to a different site on the receptor than glutamate.
Biochemical and Physiological Effects:
2-nitro-N-({[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of glutamate, which can lead to a decrease in excitatory synaptic transmission. 2-nitro-N-({[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide has also been shown to reduce the severity of seizures in animal models of epilepsy. In addition, it has been shown to improve motor function in animal models of Parkinson's disease.
实验室实验的优点和局限性
One advantage of using 2-nitro-N-({[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide in lab experiments is that it is a selective antagonist of the ionotropic glutamate receptor. This means that it does not affect other neurotransmitter systems, which can help to isolate the effects of glutamate. However, one limitation is that 2-nitro-N-({[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide is not effective in blocking all types of glutamate receptors, which can limit its use in certain experiments.
未来方向
There are several future directions for the use of 2-nitro-N-({[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide in scientific research. One area of interest is the role of glutamate in neurodegenerative diseases such as Alzheimer's disease. 2-nitro-N-({[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide has been shown to reduce the accumulation of amyloid-beta, a protein that is associated with Alzheimer's disease, in animal models. Another area of interest is the development of new treatments for epilepsy and other neurological disorders. 2-nitro-N-({[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide has shown promise in reducing the severity of seizures in animal models, and further research could lead to the development of new therapies for these conditions.
合成方法
The synthesis of 2-nitro-N-({[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide involves several steps, starting with the reaction of 2-nitrobenzoyl chloride with 2-aminopyridine to form 2-(4-nitrophenyl)pyridine. The nitro group is then reduced to an amino group, followed by the reaction with 2-aminophenol to form 2-(4-aminophenyl)-1,3-benzoxazole. The final step involves the reaction of the benzoxazole with thiocarbonyldiimidazole and 4-nitrobenzoyl chloride to form 2-nitro-N-({[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide.
科学研究应用
2-nitro-N-({[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide has been widely used in scientific research to study the role of glutamate in the central nervous system. It has been shown to be effective in blocking the activity of glutamate receptors, which has led to the discovery of new treatments for various neurological disorders such as epilepsy, stroke, and Parkinson's disease. 2-nitro-N-({[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide has also been used in studies to investigate the mechanisms of synaptic plasticity, learning, and memory.
属性
IUPAC Name |
2-nitro-N-[(2-pyridin-4-yl-1,3-benzoxazol-5-yl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N5O4S/c26-18(14-3-1-2-4-16(14)25(27)28)24-20(30)22-13-5-6-17-15(11-13)23-19(29-17)12-7-9-21-10-8-12/h1-11H,(H2,22,24,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLGRLNHDJDDNAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC3=C(C=C2)OC(=N3)C4=CC=NC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl 3-[10-(diphenylmethylene)-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]benzoate](/img/structure/B5228058.png)
![1-[4-(1-adamantyl)phenoxy]-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5228067.png)



![1-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-2,5-pyrrolidinedione](/img/structure/B5228115.png)
![6-[(2-anilino-2-oxoethyl)thio]-5-cyano-2-methyl-4-(5-methyl-2-furyl)-N-phenyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B5228122.png)

![1-(2-hydroxy-4a,6a-dimethyl-1,2,3,4,4a,4b,5,6,6a,7,8,9,10,10a,11,11a,11b,12-octadecahydro-6bH-indeno[2,1-a]phenanthren-6b-yl)ethanone](/img/structure/B5228131.png)
![3,4,5-trimethoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5228136.png)
![4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}quinoline](/img/structure/B5228143.png)
![ethyl N-{2-[(1-acetyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-N-methylglycinate](/img/structure/B5228165.png)